molecular formula C18H18Cl3FN4OS B560029 Afuresertib hydrochloride CAS No. 1047645-82-8

Afuresertib hydrochloride

Cat. No.: B560029
CAS No.: 1047645-82-8
M. Wt: 463.8 g/mol
InChI Key: YFQJOPFTGMHYNV-YDALLXLXSA-N
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Description

Afuresertib hydrochloride is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor. It has shown clinical efficacy in multiple tumors and is being investigated for its potential in treating various cancers and hematologic malignancies .

Scientific Research Applications

Afuresertib hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Afuresertib hydrochloride is a potent pan-AKT inhibitor . It acts by targeting all three AKT isoforms: AKT1, AKT2, and AKT3 . These isoforms play a crucial role in the PI3K/AKT pathway, which is constitutively active in hematologic malignancies, providing proliferative and antiapoptotic signals .

Mode of Action

This compound binds to and inhibits the activity of Akt . This results in the inhibition of the PI3K/AKT signaling pathway . The inhibition of AKT with afuresertib may provide a novel therapeutic strategy for hematologic malignancies, especially for multiple myeloma .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT pathway . This pathway is one of the signal transduction pathways most closely related to cell proliferation and apoptosis . The regulation of various downstream molecules, such as GSK3b, PRAS40, FOXO, and Caspase 9, affects the proliferation and growth of tumor cells .

Pharmacokinetics

This compound has a favorable pharmacokinetic profile. Maximum plasma concentrations and area under the plasma concentration-time curves from time 0 to 24 hours were generally dose proportional at >75-mg doses . The median time to peak plasma concentrations was 1.5 to 2.5 hours post-dose, with a half-life of approximately 1.7 days . These properties impact the bioavailability of the drug, making it effective in the treatment of various malignancies.

Result of Action

This compound is closely related to the survival, proliferation, and apoptosis of cancer cell lines . It has demonstrated clinical activity against hematologic malignancies, including multiple myeloma . In esophageal cancer cell lines, afuresertib could reduce tumor volume and mass . It exerts its antitumor effect by inhibiting the expression of PI3K and Akt-related proteins in tumor tissues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the type of cancer it is used to treat . For instance, it has shown clinical activity in multiple myeloma , but its effectiveness in other types of cancer, such as esophageal cancer , may vary.

Biochemical Analysis

Biochemical Properties

Afuresertib hydrochloride is a potent inhibitor of the AKT kinases . AKT is a key player in the PI3K/AKT pathway, which is constitutively active in many types of cancer, providing proliferative and antiapoptotic signals and possibly contributing to drug resistance . By inhibiting AKT, this compound can disrupt these signals, potentially slowing the growth of cancer cells .

Cellular Effects

This compound has demonstrated clinical activity against hematologic malignancies, including multiple myeloma . It has been shown to potently inhibit cell proliferation of various cell lines derived from hematologic malignancies . In esophageal cancer cell lines, this compound has been found to be closely related to the survival, proliferation, and apoptosis of the cells .

Molecular Mechanism

This compound is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor . It exerts its effects at the molecular level by binding to the ATP-binding site of AKT, thereby inhibiting its activity . This inhibition disrupts the PI3K/AKT signaling pathway, affecting downstream molecules and potentially leading to reduced proliferation and increased apoptosis of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to delay the growth of various human tumor xenografts in a dose-dependent manner when administered orally to mice . The median time to peak for this compound plasma concentrations was 1.5 to 2.5 hours post-dose across dose levels after single-dose and repeat-dose administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . The maximum tolerated dose was established at 125 mg per day due to dose-limiting toxicities observed in the 150-mg cohort . Clinical activity was also observed in non-Hodgkin lymphoma, Langerhan’s cell histiocytosis, and Hodgkin disease .

Metabolic Pathways

It is known to inhibit the PI3K/AKT pathway, which plays a crucial role in cell metabolism .

Transport and Distribution

Its ability to inhibit the AKT kinases suggests that it may be able to penetrate cells to reach its target .

Subcellular Localization

Given that its target, AKT, is a cytoplasmic protein, it is likely that this compound also localizes to the cytoplasm to exert its effects .

Preparation Methods

Afuresertib hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the use of reagents such as chlorides, fluorides, and thiophenes under controlled conditions. Industrial production methods focus on optimizing yield and purity through scalable processes .

Chemical Reactions Analysis

Afuresertib hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Comparison with Similar Compounds

Afuresertib hydrochloride is unique among AKT inhibitors due to its broad-spectrum activity against all three AKT isoforms (AKT1, AKT2, and AKT3). Similar compounds include:

This compound stands out due to its favorable safety profile and clinical efficacy in multiple tumor types .

Properties

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQJOPFTGMHYNV-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146712
Record name Afuresertib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047645-82-8
Record name Afuresertib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFURESERTIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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